Orfamide B

Catalog No.
S11178999
CAS No.
M.F
C63H112N10O17
M. Wt
1281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orfamide B

Product Name

Orfamide B

IUPAC Name

5-[[6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C63H112N10O17

Molecular Weight

1281.6 g/mol

InChI

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)

InChI Key

FPMIEPCWEZBKGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Orfamide B is a cyclodepsipeptide.
Orfamide B is a natural product found in Pseudomonas and Pseudomonas fluorescens with data available.

Orfamide B is a cyclic lipopeptide produced by specific strains of the bacterium Pseudomonas, particularly Pseudomonas sp. CMR12a. This compound is part of the orfamide family, which includes several related cyclic lipopeptides known for their biosurfactant properties and biological activities. Orfamide B consists of a cyclic structure formed by a peptide backbone and a fatty acid tail, contributing to its surfactant properties and its role in microbial interactions within the rhizosphere. The unique structure of orfamide B allows it to effectively interact with various biological systems, making it an important focus of research in microbial ecology and biocontrol applications .

The synthesis of orfamide B involves a series of enzymatic reactions typically mediated by non-ribosomal peptide synthetases. These enzymes facilitate the assembly of amino acids into a cyclic structure, followed by the attachment of a fatty acid tail. The chemical structure features a cyclic core composed of ten amino acid residues, linked to either a 3-hydroxydodecanoic or tetradecanoic acid tail, which influences its biological activity and surface-active properties . The specific reactions involved in its biosynthesis include:

  • Amino Acid Activation: Each amino acid is activated and transferred to the growing peptide chain.
  • Cyclization: The linear peptide undergoes cyclization to form the cyclic structure.
  • Fatty Acid Attachment: A fatty acid moiety is added to complete the lipopeptide structure.

Orfamide B exhibits significant biological activities, particularly in agricultural contexts. It has been shown to possess antifungal properties, effectively inhibiting the growth of various plant pathogens such as Rhizoctonia solani and Magnaporthe oryzae. Additionally, orfamide B can induce lysis in oomycete zoospores, contributing to its potential as a biocontrol agent against plant diseases . Its mechanism of action includes disrupting cellular membranes and inhibiting spore germination, which are critical for controlling fungal infections in crops.

The synthesis methods for orfamide B primarily involve microbial fermentation using specific Pseudomonas strains known for their ability to produce cyclic lipopeptides. The process can be summarized as follows:

  • Microbial Cultivation: Culturing Pseudomonas sp. CMR12a under conditions optimal for lipopeptide production.
  • Extraction: Harvesting the culture medium and extracting orfamide B using organic solvents.
  • Purification: Purifying the extracted compound through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate orfamide B from other metabolites .

Orfamide B has several applications, particularly in agriculture as a biopesticide due to its antifungal properties. Its ability to inhibit plant pathogens makes it a valuable tool for sustainable agriculture practices aimed at reducing chemical pesticide use. Additionally, its surfactant properties enable its use in soil remediation and enhancing nutrient availability in agricultural systems . Research continues into its potential applications in pharmaceuticals and biotechnology, where its unique properties may be harnessed for novel therapeutic agents.

Studies have demonstrated that orfamide B interacts with various microbial and plant systems. For instance, it has been shown to affect the motility of bacterial strains and influence the growth patterns of pathogenic fungi. Interaction studies have indicated that orfamide B can modulate signaling pathways in target organisms, leading to physiological responses such as deflagellation in microalgae like Chlamydomonas reinhardtii. This highlights its role not only as an antimicrobial agent but also as a signaling molecule within ecological networks .

Orfamide B shares structural similarities with other cyclic lipopeptides produced by Pseudomonas species, particularly orfamide A and orfamide G. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Orfamide A10 amino acids + fatty acid tailAntifungal, insecticidalTriggers Ca²⁺ signaling in algae
Orfamide B10 amino acids + fatty acid tailAntifungal, biocontrol agentDistinct amino acid composition compared to A
Orfamide G10 amino acids + longer fatty acid tailAntifungalShares amino acid sequence with B but differs in fatty acid length

Orfamide B is unique due to its specific amino acid composition that differentiates it from other homologs like orfamide A and G, affecting its biological activity and interaction with target organisms .

XLogP3

8

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

14

Exact Mass

1280.82069214 g/mol

Monoisotopic Mass

1280.82069214 g/mol

Heavy Atom Count

90

Dates

Last modified: 08-08-2024

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